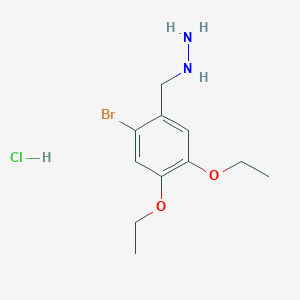

(2-Bromo-4,5-diethoxybenzyl)hydrazine hydrochloride

Description

Properties

IUPAC Name |

(2-bromo-4,5-diethoxyphenyl)methylhydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BrN2O2.ClH/c1-3-15-10-5-8(7-14-13)9(12)6-11(10)16-4-2;/h5-6,14H,3-4,7,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJNFMLVGAVASD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)CNN)Br)OCC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655358 | |

| Record name | [(2-Bromo-4,5-diethoxyphenyl)methyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926199-79-3 | |

| Record name | [(2-Bromo-4,5-diethoxyphenyl)methyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of (2-Bromo-4,5-diethoxybenzyl)hydrazine hydrochloride typically involves the reaction of 2-bromo-4,5-diethoxybenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction

Chemical Reactions Analysis

(2-Bromo-4,5-diethoxybenzyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Analgesic Properties

Research indicates that derivatives of hydrazine compounds, including (2-Bromo-4,5-diethoxybenzyl)hydrazine hydrochloride, exhibit analgesic activity. For instance, similar compounds have been tested for their ability to reduce induced writhing in mice, a common method for evaluating analgesic efficacy . This suggests potential applications in pain management therapies.

Anticancer Research

Hydrazine derivatives have been investigated for their anticancer properties. The mechanism often involves the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. Compounds like this compound may serve as lead compounds for developing novel HDAC inhibitors .

Synthetic Organic Chemistry

Synthesis of Complex Molecules

this compound can be utilized as an intermediate in the synthesis of more complex organic molecules. Its bromine atom facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups . This property is particularly useful in the design of new pharmaceuticals and agrochemicals.

Biochemical Probes

Research Tool in Neuropharmacology

Given its structural similarity to other phenethylamines known for psychoactive properties, this compound can be explored as a biochemical probe to study the central nervous system's response to various stimuli. Its effects on neurotransmitter systems could provide insights into neurological disorders and potential therapeutic strategies.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Mechanism/Methodology |

|---|---|---|

| Medicinal Chemistry | Analgesic agent | Reduces induced writhing in animal models |

| Anticancer research | HDAC inhibition leading to reduced cancer cell proliferation | |

| Synthetic Organic Chemistry | Intermediate for complex synthesis | Nucleophilic substitution reactions |

| Biochemical Probes | Neuropharmacological studies | Investigates effects on neurotransmitter systems |

Case Studies and Research Findings

- Analgesic Activity Study : A study demonstrated that certain hydrazine derivatives showed analgesic effects comparable to aspirin when tested in animal models, highlighting their potential as pain relief medications .

- HDAC Inhibition Research : Several studies have focused on the synthesis of hydrazine derivatives as HDAC inhibitors, suggesting that modifications to the benzyl group can enhance biological activity against cancer cells .

- Neuropharmacological Investigations : Research into phenethylamine analogs has shown that structural modifications can significantly alter their psychoactive properties, indicating a pathway for developing new neuroactive compounds from this compound .

Mechanism of Action

The mechanism of action of (2-Bromo-4,5-diethoxybenzyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

2,2'-Bis[(2-bromo-4,5-dimethoxyphenyl)methylene]carbonimidic Dihydrazide Hydrochloride (Compound 41)

- Functional Implications: The dimethoxy substituents (vs. The dihydrazide structure may improve metal coordination capacity, relevant to anticancer applications .

- Synthesis : Prepared via multi-step condensation and acylation, similar to methods for the target compound but requiring additional steps for dimerization .

(2-Bromo-4,5-dimethoxyphenyl)acetic Acid Hydrazide

2-[(5-Bromo-2-hydroxy-benzylidene)-hydrazono]-thiazolidin-4-one

- Structural Differences: Features a thiazolidinone ring and a hydroxy group instead of ethoxy substituents .

- Functional Implications: The thiazolidinone ring enhances antimicrobial and anti-inflammatory activities.

- Synthesis : Synthesized via chalcone cyclization with thiosemicarbazide, a method distinct from the target compound’s acylation pathways .

Comparison with Functional Analogues

Propylhydrazine Hydrochloride (PHC) and (2-Thienylmethyl)hydrazine Hydrochloride (THC)

- Structural Differences : PHC and THC lack aromatic rings, featuring alkyl (propyl) and heteroaromatic (thienyl) groups, respectively .

- Functional Implications : Both are strong reducing agents used in perovskite solar cells. The target compound’s aromatic bromo and ethoxy groups may offer superior electron-withdrawing effects, enhancing stability in redox applications .

(4-Bromo-2-methoxyphenyl)hydrazine Hydrochloride

Biological Activity

(2-Bromo-4,5-diethoxybenzyl)hydrazine hydrochloride is an organic compound that has gained attention for its potential biological activities. Its unique structure, characterized by a hydrazine functional group attached to a brominated benzyl moiety with diethoxy substituents, suggests various applications in medicinal chemistry and proteomics research. This article reviews the biological activity of this compound based on available literature and preliminary studies.

The molecular formula of this compound is C13H18BrN3O2·HCl. The presence of bromine and ethoxy groups may influence its reactivity and biological interactions.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several biological activities, including:

- Antimicrobial properties : Potential efficacy against various microbial strains.

- Analgesic effects : Similarities to known analgesics warranting further investigation.

- Anticancer potential : Emerging interest in its role in cancer therapy.

Antimicrobial Activity

Research has shown that compounds with similar structures often exhibit antimicrobial properties. A study on related hydrazine derivatives indicated significant activity against bacterial strains, suggesting that this compound may also possess similar effects.

Analgesic Effects

In a comparative study involving hydrazine derivatives, this compound was evaluated for analgesic activity using the phenylquinone test. Results indicated that at a dosage of 150 mg/kg, it reduced induced writhing in mice comparably to aspirin, suggesting potential as an analgesic agent .

The exact mechanism of action for this compound remains largely unexplored. However, based on structural similarities with other bioactive compounds:

- Interaction with Enzymes : The hydrazine group may interact with enzymes involved in metabolic pathways.

- Reactive Oxygen Species (ROS) : Compounds with similar structures often modulate ROS levels, contributing to their biological effects.

Synthesis and Purification

The synthesis of this compound typically involves multi-step processes including bromination and hydrazination. Careful control over reaction conditions is essential to achieve high yields and purity.

Q & A

Q. What are the standard synthetic routes for (2-bromo-4,5-diethoxybenzyl)hydrazine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves bromination of precursors like (4,5-diethoxybenzyl)hydrazine derivatives. For example, bromine or brominating agents (e.g., NBS) can be used under controlled acidic conditions (e.g., acetic acid) to introduce the bromo substituent. Reaction optimization studies suggest that maintaining temperatures below 40°C minimizes side reactions like over-bromination or decomposition . Yield improvements (up to 70–80%) are achieved by stoichiometric control of bromine (1.1–1.3 equivalents) and inert atmosphere conditions to prevent oxidation of the hydrazine moiety.

Q. How is the purity and structural integrity of this compound validated?

- Methodological Answer : Analytical characterization typically combines:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., bromo and ethoxy groups) and hydrazine backbone integrity.

- X-ray Crystallography : For unambiguous structural confirmation, as seen in related hydrazide derivatives (e.g., hydrogen bonding networks stabilize crystal lattices) .

- HPLC-MS : To assess purity (>98%) and detect trace byproducts (e.g., debrominated or oxidized species).

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation.

- Ventilation : Work in a fume hood to avoid inhalation of fine particles.

- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the hydrazine group .

Advanced Research Questions

Q. How do substituents (bromo, ethoxy) influence the compound’s reactivity in nucleophilic reactions?

- Methodological Answer : The bromo group enhances electrophilicity at the benzyl position, enabling nucleophilic substitutions (e.g., Suzuki couplings). Ethoxy groups donate electron density via resonance, moderating reactivity. Comparative studies on analogs (e.g., 4-bromo-2,5-dimethoxyphenethylamine derivatives) show that ethoxy groups reduce steric hindrance compared to methoxy, improving reaction kinetics in cross-coupling reactions .

Q. What mechanistic insights explain contradictory data in its anti-cancer activity studies?

- Methodological Answer : Discrepancies in bioactivity (e.g., IC variability across cell lines) may arise from:

- Metabolic Stability : The hydrazine group is prone to enzymatic degradation in certain cell models, reducing efficacy.

- Solubility Limitations : Poor aqueous solubility (common in diethoxy-substituted aromatics) can skew in vitro assays. Protocols using co-solvents (e.g., DMSO ≤0.1%) or nanoformulations improve reproducibility .

Q. How can computational methods (e.g., DFT) predict its stability under varying pH conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations model protonation states and hydrolysis pathways. For instance:

- Acidic Conditions : The hydrazine group protonates, increasing solubility but risking HCl release.

- Basic Conditions : Ethoxy groups undergo partial dealkylation. Lattice energy calculations (as applied to acyl hydrazides ) can predict crystallinity changes during pH shifts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.